4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide
Description
The compound 4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide is a heterocyclic molecule featuring a benzamide core linked to a thiazolo[3,2-b][1,2,4]triazole scaffold and a 3-methoxypyrrolidine substituent. Thiazolo[3,2-b][1,2,4]triazoles are known for their pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer activities . The 3-methoxypyrrolidine group may enhance lipophilicity and membrane permeability, while the benzamide moiety could participate in hydrogen bonding, influencing target binding .
Properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-24-15-6-7-21(9-15)13-4-2-12(3-5-13)16(23)18-8-14-10-25-17-19-11-20-22(14)17/h2-5,10-11,15H,6-9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJNCEBTABBOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CSC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the methoxypyrrolidine ring, followed by the formation of the thiazolotriazole moiety, and finally, the coupling of these intermediates with a benzamide derivative.
Methoxypyrrolidine Ring Formation: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Thiazolotriazole Synthesis: This involves the cyclization of thiosemicarbazide with α-haloketones under acidic conditions.
Coupling Reaction: The final step involves the coupling of the methoxypyrrolidine and thiazolotriazole intermediates with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxypyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: N-oxides of the methoxypyrrolidine ring.
Reduction: Amines derived from the benzamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide is a complex organic compound with applications in scientific research, including medicinal chemistry, organic synthesis, and material science. It combines a methoxypyrrolidine ring, a thiazolotriazole moiety, and a benzamide structure.
Scientific Research Applications
- Medicinal Chemistry The compound can serve as a scaffold for designing new drugs with potential therapeutic effects.
- Organic Synthesis It can be used as an intermediate in synthesizing more complex molecules.
- Material Science The unique structure can be exploited to develop new materials with specific properties.
Reactions
4-(3-Methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide can undergo various chemical reactions:
- Oxidation The methoxypyrrolidine ring can be oxidized to form corresponding N-oxides. Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used. Major products include N-oxides of the methoxypyrrolidine ring.
- Reduction The benzamide moiety can be reduced to form amines. Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed. Major products include amines derived from the benzamide moiety.
- Substitution The methoxy group can be substituted with other nucleophiles under appropriate conditions. Nucleophiles like thiols or amines can be used in the presence of a base.
Similar Compounds
- 4-(3-Methoxypyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
- 4-(3-Methoxypyrrolidin-1-yl)-N-(pyrazolo[3,4-b]pyridin-6-ylmethyl)benzamide
4-(3-Methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide is unique due to the presence of the thiazolotriazole moiety, which is less common in similar compounds. This moiety can provide additional binding interactions, potentially enhancing the compound’s biological activity and specificity.
Mechanism of Action
The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide involves its interaction with specific molecular targets. The methoxypyrrolidine ring can interact with enzymes or receptors, modulating their activity. The thiazolotriazole moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The benzamide structure can further stabilize these interactions through hydrophobic interactions.
Comparison with Similar Compounds
Substituent-Driven Activity Variations
Thiazolo[3,2-b][1,2,4]triazole derivatives exhibit activity modulation based on substituents. Key examples include:
Key Observations :
Isomeric and Core Heterocycle Comparisons
- Isomerism : Thiazolo-triazoles exist as two isomers ([3,2-b] vs. [2,3-c]), with distinct pharmacological profiles. The [3,2-b] isomer in the target compound is associated with anti-inflammatory and analgesic activities, whereas [2,3-c] isomers are less studied .
- Heterocycle Overlay: Thiazolo[3,2-b]-1,2,4-triazinone shares >60% structural similarity with thieno[2,3-d]pyrimidinone, indicating that minor core changes significantly alter bioactivity .
Implications for Drug Design
- 3D-QSAR Insights : Molecular overlay models (e.g., for acetylcholinesterase inhibitors) suggest that the benzamide and pyrrolidine groups in the target compound could align with steric/electrostatic requirements of therapeutic targets .
- Unmet Potential: While fluorinated analogs (3c, 5b) dominate anticonvulsant research, the target compound’s methoxypyrrolidine-benzamide combination offers unexplored opportunities in anti-inflammatory or kinase inhibition.
Biological Activity
4-(3-Methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique combination of functional groups that may contribute to its pharmacological properties. The aim of this article is to explore the biological activity of this compound based on various research findings.
Chemical Structure and Properties
The structure of 4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide includes:
- Methoxypyrrolidine ring : A five-membered ring that may influence the compound's interaction with biological targets.
- Thiazolotriazole moiety : Known for its diverse biological activities, including antimicrobial effects.
- Benzamide structure : Provides stability and may enhance binding interactions with target proteins.
The mechanism of action involves interactions with specific molecular targets. The methoxypyrrolidine ring can modulate enzyme or receptor activity, while the thiazolotriazole moiety enhances binding affinity through hydrogen bonding and π-π interactions. The benzamide component stabilizes these interactions via hydrophobic forces.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance:
- Compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety have shown potent activity against various Gram-positive and Gram-negative bacteria .
- In a study comparing different derivatives, compounds with similar structures to 4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide demonstrated Minimum Inhibitory Concentrations (MICs) as low as 5 µg/mL against pathogens like E. coli and S. aureus .
Anticancer Activity
The thiazolo[3,2-b][1,2,4]triazole scaffold has been associated with anticancer properties:
- In vitro studies have shown that compounds derived from this scaffold can inhibit cancer cell proliferation .
- Structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazolo[3,2-b][1,2,4]triazole ring can enhance anticancer efficacy .
Study 1: Antimicrobial Efficacy
A recent study evaluated several thiazolo[3,2-b][1,2,4]triazole derivatives for their antimicrobial activity. Among them, a derivative closely related to 4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide exhibited an MIC of 8 µg/mL against M. tuberculosis, indicating potential as an anti-tubercular agent .
Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. Compounds were tested against various cancer cell lines (e.g., MCF7 for breast cancer). The results showed that certain derivatives led to over 70% inhibition of cell growth at concentrations below 50 µM .
Comparative Analysis
Here is a comparison table highlighting the biological activities of similar compounds:
Q & A
Basic Research Question
- 1H/13C NMR : Focus on characteristic peaks:
- Thiazolo-triazole protons (δ 7.8–8.2 ppm) and pyrrolidine methoxy group (δ 3.3–3.5 ppm) .
- Benzamide carbonyl resonance (δ 165–170 ppm in 13C NMR) .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>98%). Retention times correlate with logP values predicted via computational tools .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and triazole C=N vibrations (~1550 cm⁻¹) .
How can researchers design experiments to evaluate the compound’s biological activity against fungal targets, and what contradictions might arise in data interpretation?
Advanced Research Question
- Target selection : Prioritize enzymes like 14-α-demethylase (CYP51), validated via molecular docking (PDB: 3LD6) for triazole derivatives .
- Assay design : Use microbroth dilution (CLSI M38) for antifungal susceptibility testing. Contradictions may arise due to:
- Control compounds : Include fluconazole and voriconazole to benchmark activity. Synergistic studies with terbinafine may resolve potency discrepancies .
What strategies are effective for structure-activity relationship (SAR) studies to enhance this compound’s pharmacological profile?
Advanced Research Question
- Substituent variation : Modify the pyrrolidine methoxy group to trifluoromethoxy (improves lipophilicity) or replace with piperazine (enhances solubility) .
- Bioisosteric replacement : Substitute the thiazolo-triazole core with [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole to assess impact on target binding .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond donors/acceptors. For example, the benzamide carbonyl is essential for CYP51 interaction .
How can in silico modeling predict metabolic stability and potential toxicity of this compound?
Advanced Research Question
- Metabolism prediction : Use ADMET Predictor or SwissADME to identify vulnerable sites (e.g., N-demethylation of pyrrolidine). Introduce fluorine at the 4-position of the benzamide to block oxidative degradation .
- Toxicity screening : Employ ProTox-II for hepatotoxicity risk assessment. High similarity to triazole antifungals suggests monitoring CYP3A4 inhibition .
What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?
Advanced Research Question
- Matrix effects : Plasma proteins bind strongly to the benzamide group. Use protein precipitation with acetonitrile (90% recovery) followed by UPLC-MS/MS (LOQ: 5 ng/mL) .
- Degradation studies : Under acidic conditions (pH < 3), the thiazolo-triazole ring hydrolyzes. Stabilize samples with ascorbic acid (1% w/v) .
How does the compound’s polymorphic form influence its crystallinity and dissolution rate?
Basic Research Question
- Crystallization screening : Test solvent systems (e.g., ethanol/water vs. DMSO/ethyl acetate). Form I (monoclinic) shows higher dissolution rates than Form II (triclinic) in simulated gastric fluid .
- PXRD analysis : Peaks at 2θ = 12.5°, 18.7°, and 25.3° confirm Form I. DSC endotherms (~215°C) correlate with melting points .
What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?
Advanced Research Question
- Docking simulations : AutoDock Vina reveals hydrogen bonds between the triazole N3 and CYP51 heme iron. Mutation studies (e.g., Y132F) disrupt binding, reducing IC₅₀ by 10-fold .
- Kinetic assays : Measure time-dependent inhibition (TDI) using LC-MS to monitor 6β-hydroxytestosterone formation. Pre-incubation with NADPH indicates mechanism-based inactivation .
How can researchers address discrepancies between in vitro potency and in vivo efficacy in preclinical models?
Advanced Research Question
- PK/PD modeling : Correlate free plasma concentrations (fCₘₐₓ) with fungal burden reduction in murine models. Poor oral bioavailability (<20%) may necessitate prodrug design (e.g., phosphate ester of the benzamide) .
- Tissue distribution : Use MALDI-IMS to visualize compound accumulation in infected lung tissue, adjusting dosing regimens to maintain MIC90 levels .
What novel methodologies are emerging for large-scale synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
